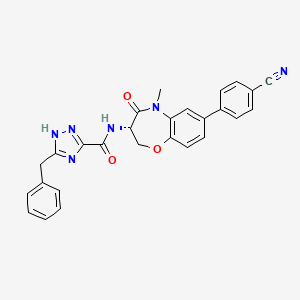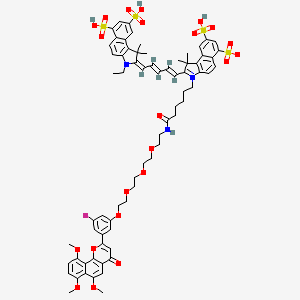
pan-KRAS-IN-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pan-KRAS-IN-7 is a novel compound designed to inhibit the activity of Kirsten rat sarcoma virus (KRAS) proteins, which are frequently mutated in various cancers. KRAS mutations are particularly prevalent in pancreatic, colorectal, and lung cancers, making KRAS a critical target for cancer therapy . This compound aims to inhibit a broad spectrum of KRAS mutants, offering a potential therapeutic option for cancers driven by these mutations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pan-KRAS-IN-7 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. Common reagents used in these reactions include palladium catalysts, organic solvents, and specific ligands to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the compound. This process often includes optimization of reaction conditions, purification steps such as crystallization or chromatography, and rigorous quality control measures to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Pan-KRAS-IN-7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts, specific ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Pan-KRAS-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study KRAS-related pathways and interactions.
Biology: Employed in cellular and molecular biology studies to investigate the role of KRAS in cell signaling and proliferation.
Medicine: Explored as a potential therapeutic agent for treating cancers with KRAS mutations, particularly pancreatic, colorectal, and lung cancers
Industry: Utilized in the development of new cancer therapies and diagnostic tools
Mecanismo De Acción
Pan-KRAS-IN-7 exerts its effects by binding to KRAS proteins and inhibiting their activity. This inhibition prevents KRAS from interacting with downstream effectors, thereby blocking the signaling pathways that promote cell growth and proliferation . The compound specifically targets the guanine nucleotide exchange factors (GEFs) that activate KRAS, as well as the GTPase-activating proteins (GAPs) that regulate KRAS activity .
Comparación Con Compuestos Similares
Similar Compounds
BI-2852: Another pan-KRAS inhibitor that targets a broad spectrum of KRAS mutants.
BAY-293: A pan-KRAS inhibitor with similar inhibitory effects on KRAS activation.
Sotorasib (AMG510): A KRAS G12C-specific inhibitor approved for treating non-small cell lung cancer.
Uniqueness
Pan-KRAS-IN-7 is unique in its ability to inhibit a wide range of KRAS mutants, making it a versatile option for targeting various KRAS-driven cancers. Unlike mutation-specific inhibitors like sotorasib, this compound offers broader applicability across different cancer types .
Propiedades
Fórmula molecular |
C48H61N7O7S |
|---|---|
Peso molecular |
880.1 g/mol |
Nombre IUPAC |
(2R,3S)-N-[(7S,13S)-21-ethyl-20-[5-[3-[(3S)-3-(hydroxymethyl)morpholin-4-yl]prop-1-ynyl]-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C48H61N7O7S/c1-8-54-40-14-13-32-20-34(40)36(44(54)35-19-31(23-49-43(35)30(4)60-7)11-9-15-53-17-18-61-25-33(53)24-56)22-48(5,6)27-62-47(59)37-12-10-16-55(52-37)46(58)38(21-41-50-39(32)26-63-41)51-45(57)42-28(2)29(42)3/h13-14,19-20,23,26,28-30,33,37-38,42,52,56H,8,10,12,15-18,21-22,24-25,27H2,1-7H3,(H,51,57)/t28-,29+,30-,33-,37-,38-,42?/m0/s1 |
Clave InChI |
OXNMDFCABBFAJZ-OPEARJKLSA-N |
SMILES isomérico |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCOC[C@@H]7CO)[C@H](C)OC)(C)C)NC(=O)C8[C@@H]([C@@H]8C)C |
SMILES canónico |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCOCC7CO)C(C)OC)(C)C)NC(=O)C8C(C8C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-[[2-[(4-Bromophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]ethyl-dimethylazanium;chloride](/img/structure/B12382938.png)




![(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12382974.png)

![(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12382985.png)


![Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B12382998.png)
![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)


